This compound is classified as an oxadiazole derivative and specifically falls under the category of carboxylic acids due to the presence of the propanoic acid group. Its structure suggests potential applications in pharmaceuticals, particularly in the development of antimicrobial and anti-inflammatory agents.
The synthesis of 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid typically involves several steps:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity.
The molecular structure of 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid can be described as follows:
The chemical reactions involving 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid include:
These reactions are essential for modifying the compound's properties for various applications.
The mechanism of action for compounds like 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid often involves:
Research indicates that oxadiazoles can modulate gene expression related to various biological processes, making them valuable in therapeutic contexts.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are commonly employed to characterize this compound:
3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid has potential applications in various fields:
The medicinal exploration of 1,3,4-oxadiazoles began in the mid-20th century, driven by synthetic advances in heterocyclic chemistry. Early efforts focused on antimicrobial applications, leveraging the scaffold’s ability to disrupt bacterial membranes or enzyme function [5] [10]. The 1960s–1980s saw the emergence of first-generation derivatives like Furamizole and Nesapidil, which demonstrated that 2,5-disubstituted patterns conferred optimal bioactivity [5] [8].
Table 1: Milestone 1,3,4-Oxadiazole Derivatives in Drug Development
| Compound (Year) | Indication | Key Structural Features | Mechanistic Role |
|---|---|---|---|
| Furamizole (1960s) | Antibacterial | 2-Amino-5-nitrophenyl substitution | Inhibition of cell wall synthesis |
| Nesapidil (1980s) | Antihypertensive | 2-(o-Methoxyphenyl)-5-cyclopropyl substitution | Vasodilation via PDE inhibition |
| Zibotentan (2000s) | Anticancer | 2,5-Diaryl substitution with sulfonamide | Endothelin receptor antagonism |
| Raltegravir (2007) | Antiretroviral | 2-Carboxamido-5-hydroxypyrimidine | HIV integrase strand transfer inhibition |
The 1990s marked a shift toward targeted therapies, exemplified by BB-83698, a peptide deformylase inhibitor where the oxadiazole acts as a zinc-chelating motif [3] [10]. Concurrently, synthetic methodologies evolved from classical cyclodehydration routes using POCl₃ or SOCl₂ to green chemistry approaches (e.g., microwave-assisted cyclization), improving yields from 50–60% to >85% [3] [10].
Modern design leverages structure-activity relationship (SAR) insights:
The bioactivity of aryl-substituted 1,3,4-oxadiazoles is profoundly influenced by substituent position on the aromatic ring. This is exemplified by 3-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid, where the ortho-chloro group dictates conformational and electronic properties.
Table 2: Impact of Chlorophenyl Substitution Pattern on Biological Activity
| Substituent Position | Steric Effects | Electronic Effects | Biological Activity Correlation |
|---|---|---|---|
| ortho (2-chloro) | Restricted bond rotation; increased planarity | Enhanced π-acceptance; reduced electron density at C5 | Superior antibacterial potency (MIC 0.39 μg/mL vs. S. aureus) [1] [3] |
| meta (3-chloro) | Minimal steric hindrance | Moderate -I effect | Intermediate activity (MIC 1.2–3.0 μg/mL) |
| para (4-chloro) | Linear conformation | Strong -I effect; resonance stabilization | Variable activity (MIC 0.78–4.0 μg/mL) |
Conformational and Electronic Analysis
QSAR studies on oxadiazole derivatives reveal that ortho-substituted analogs exhibit 3–5-fold higher activity than para-isomers against E. coli PDF (IC₅₀: 1.8 μM vs. 6.2 μM), attributed to optimized van der Waals contacts and reduced desolvation energy [3] [5]. Similarly, molecular docking shows that the ortho-chloro group in 3-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid forms halogen bonds with Phe³⁵⁷ in PDF’s active site, contributing to a binding energy of −9.2 kcal/mol [3].
Compound Index for 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic Acid
| Identifier | Value | Source |
|---|---|---|
| CAS No. | 78858-59-0 | [6] [9] |
| Molecular Formula | C₁₁H₉ClN₂O₃ | [2] [4] |
| Molecular Weight | 252.65 g/mol | [6] [9] |
| SMILES | O=C(O)CCC1=NN=C(C2=CC=CC=C2Cl)O1 | [2] |
| InChI Key | JQDVLWIPBDZVBD-UHFFFAOYSA-N | [2] [4] |
| Commercial Suppliers | Sigma-Aldrich, Heterocyclics Inc | [6] [9] |
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7